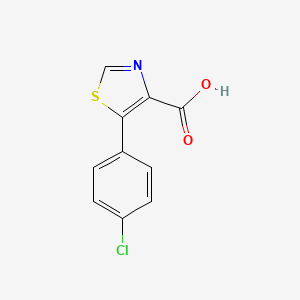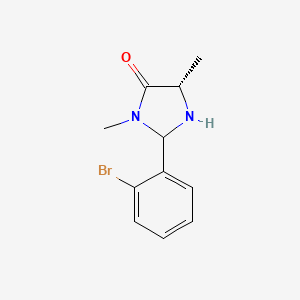
(5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a bromophenyl group attached to the imidazolidinone ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one typically involves the reaction of 2-bromobenzaldehyde with 3,5-dimethylimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
(5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides are used in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
Wirkmechanismus
The mechanism of action of (5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The bromophenyl group and imidazolidinone ring play crucial roles in its activity. The compound may bind to enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran, 2-(4-bromophenyl)-5-ethyltetrahydro-, (2R,5S)-rel-
- N-(4-(2-(3-(1H-benzo[d]imidazol-2-yl)-5-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)phenyl)acetamides
Uniqueness
(5S)-2-(2-Bromophenyl)-3,5-dimethylimidazolidin-4-one is unique due to its specific structural features, such as the presence of the bromophenyl group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications. Its uniqueness lies in its ability to undergo diverse chemical reactions and its potential for therapeutic and industrial applications.
Eigenschaften
Molekularformel |
C11H13BrN2O |
|---|---|
Molekulargewicht |
269.14 g/mol |
IUPAC-Name |
(5S)-2-(2-bromophenyl)-3,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C11H13BrN2O/c1-7-11(15)14(2)10(13-7)8-5-3-4-6-9(8)12/h3-7,10,13H,1-2H3/t7-,10?/m0/s1 |
InChI-Schlüssel |
MLDLVBNQMSUEPS-BYDSUWOYSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N(C(N1)C2=CC=CC=C2Br)C |
Kanonische SMILES |
CC1C(=O)N(C(N1)C2=CC=CC=C2Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
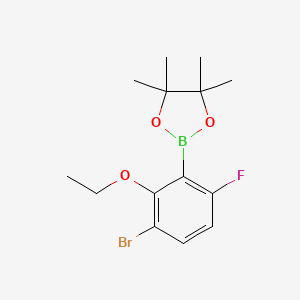
![N-Methyl-N'-{2-[6-(methylsulfanyl)-9H-purin-9-yl]ethyl}urea](/img/structure/B14015508.png)

![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
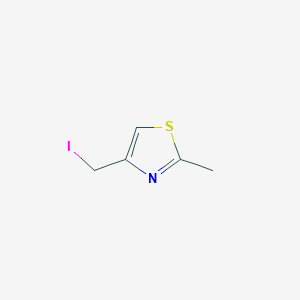

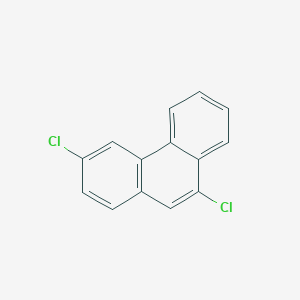
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)


